molecular formula C11H9F17O2Si B12063738 Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane

Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane

Cat. No.: B12063738
M. Wt: 524.25 g/mol
InChI Key: YAANASLMFRNTIX-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Silane Derivatives in Surface Chemistry

The evolution of fluorinated silanes traces back to mid-20th-century efforts to enhance material durability in extreme environments. Early derivatives, such as triethoxy(perfluorophenyl)silane (CAS 20083-34-5), demonstrated the utility of fluorine atoms in reducing surface energy. These compounds leveraged the strong carbon-fluorine bond ($$ \text{C–F} $$), which exhibits a bond dissociation energy of approximately 485 kJ/mol, to resist chemical degradation and thermal stress. By the 1980s, advancements in anionic polymerization techniques enabled the synthesis of perfluoropolyethers (PFPEs) with tailored molecular weights, paving the way for functionalized silanes bearing perfluoroalkoxy groups.

A pivotal shift occurred with the introduction of heteroatoms like oxygen into perfluoroalkyl chains. For instance, the incorporation of a 3-oxahexyl moiety in trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane introduced ether linkages that enhanced molecular flexibility while maintaining low surface energy. This structural innovation addressed limitations in earlier perfluorinated silanes, which often suffered from brittleness in thin-film applications.

Table 1: Comparative Analysis of Fluorinated Silanes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature
This compound $$ \text{C}{11}\text{H}9\text{F}{17}\text{O}2\text{Si} $$ 524.25 Ether-linked perfluoroalkoxy chain
Triethoxy(perfluorophenyl)silane $$ \text{C}{12}\text{H}{15}\text{F}5\text{O}3\text{Si} $$ 330.32 Aromatic perfluoro substitution
1H,1H,2H-Perfluorododecyltriethoxysilane $$ \text{C}{18}\text{H}{19}\text{F}{21}\text{O}3\text{Si} $$ 710.40 Linear perfluoroalkyl chain

The progression from aromatic perfluoro groups (e.g., pentafluorophenyl) to branched aliphatic chains (e.g., perfluoro-1,1,2-trimethyl-3-oxahexyloxy) reflects a deliberate focus on optimizing thermal stability and compatibility with polymeric substrates. For example, PFPEs synthesized via photooxidation of hexafluoropropylene achieved molecular weights up to 25,000 Da, demonstrating the scalability of fluorinated backbone production. These innovations directly informed the design of this compound, which balances a moderate molecular weight (524.25 g/mol) with sufficient volatility for vapor-phase deposition processes.

Properties

Molecular Formula

C11H9F17O2Si

Molecular Weight

524.25 g/mol

IUPAC Name

[1,1,1,3,4,4,4-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-(trifluoromethyl)butan-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C11H9F17O2Si/c1-31(2,3)30-4(7(15,16)17,8(18,19)20)6(14,10(24,25)26)29-11(27,28)5(12,13)9(21,22)23/h1-3H3

InChI Key

YAANASLMFRNTIX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The alcohol is deprotonated by a base (e.g., triethylamine or pyridine), generating an alkoxide ion that attacks the electrophilic silicon center in trimethylchlorosilane. The reaction proceeds via an S<sub>N</sub>2 mechanism, yielding the silyl ether and hydrochloric acid as a byproduct:

ROH+BaseRO+BaseH+\text{ROH} + \text{Base} \rightarrow \text{RO}^- + \text{BaseH}^+
RO+(CH3)3SiCl(CH3)3SiOR+Cl\text{RO}^- + (\text{CH}3)3\text{SiCl} \rightarrow (\text{CH}3)3\text{SiOR} + \text{Cl}^-

Optimized Conditions

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

  • Base : Triethylamine (2.2 equiv.) to ensure complete deprotonation.

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : 70–85% after distillation.

Table 1: Variation in Bases and Yields

BaseSolventTemperature (°C)Yield (%)
TriethylamineTHF2582
PyridineCH<sub>2</sub>Cl<sub>2</sub>078
DBUToluene2565

Catalytic Synthesis Using Metal Chlorides

A method adapted from the preparation of trimethylchlorosilane employs anhydrous metal chlorides (e.g., ZnCl<sub>2</sub>, MgCl<sub>2</sub>) as dehydrating agents. While originally designed for chlorosilane synthesis, this approach can be modified for silyl ether formation by replacing HCl with the perfluoro alcohol.

Procedure

  • Hexamethyldisiloxane is reacted with the perfluoro alcohol in the presence of ZnCl<sub>2</sub> (0.1–0.2 mol per mol siloxane).

  • The mixture is stirred at 50–80°C for 12–24 hours, facilitating siloxane cleavage and silyl ether formation:

[(CH3)3Si]2O+ROHZnCl22(CH3)3SiOR+H2O[(\text{CH}3)3\text{Si}]2\text{O} + \text{ROH} \xrightarrow{\text{ZnCl}2} 2 (\text{CH}3)3\text{SiOR} + \text{H}_2\text{O}

Key Considerations

  • Stoichiometry : Excess alcohol (2.5 equiv.) ensures complete conversion.

  • Byproducts : Water is removed via molecular sieves to shift equilibrium.

  • Yield : 60–75% after purification.

Palladium-Catalyzed Silylation

Drawing from carbosilylation strategies, palladium catalysts enable the coupling of perfluoroalkoxy precursors with trimethylsilyl reagents. This method is advantageous for sterically hindered substrates.

Reaction Setup

  • Catalyst : (PPh<sub>3</sub>)<sub>2</sub>PdCl<sub>2</sub> (5 mol%).

  • Ligand : SPhos (10 mol%) enhances catalytic activity.

  • Nucleophile : Trimethylsilyl iodide generated in situ from hexamethyldisilane and iodine.

Mechanism

The palladium complex facilitates oxidative addition of the silyl iodide, followed by alkoxy group transfer and reductive elimination:

(CH3)3SiI+Pd0(CH3)3Si-Pd-I(\text{CH}3)3\text{SiI} + \text{Pd}^0 \rightarrow (\text{CH}3)3\text{Si-Pd-I}
(CH3)3Si-Pd-I+RO(CH3)3SiOR+Pd0+I(\text{CH}3)3\text{Si-Pd-I} + \text{RO}^- \rightarrow (\text{CH}3)3\text{SiOR} + \text{Pd}^0 + \text{I}^-

Table 2: Catalyst Screening for Pd-Catalyzed Silylation

CatalystLigandYield (%)
Pd<sub>2</sub>(dba)<sub>3</sub>None0
(allyl)PdCl<sub>2</sub>SPhos62
Pd(OAc)<sub>2</sub>Xantphos45

Alternative Silylating Agents

Trimethylsilyl Triflate

Trimethylsilyl triflate ((CH<sub>3</sub>)<sub>3</sub>SiOTf) reacts with perfluoro alcohols without requiring a base, as the triflate anion is an excellent leaving group:

(CH3)3SiOTf+ROH(CH3)3SiOR+HOTf(\text{CH}3)3\text{SiOTf} + \text{ROH} \rightarrow (\text{CH}3)3\text{SiOR} + \text{HOTf}

  • Conditions : RT, 1 hour, quantitative yield.

Silanol Condensation

Condensation of trimethylsilanol with the perfluoro alcohol using dicyclohexylcarbodiimide (DCC) as a dehydrating agent:

(CH3)3SiOH+ROHDCC(CH3)3SiOR+H2O(\text{CH}3)3\text{SiOH} + \text{ROH} \xrightarrow{\text{DCC}} (\text{CH}3)3\text{SiOR} + \text{H}_2\text{O}

  • Yield : 50–60% due to silanol instability.

Challenges and Optimization

Solubility Issues

Perfluoro alcohols exhibit low solubility in nonpolar solvents. Dimethylformamide (DMF) or hexafluoroisopropanol (HFIP) improves miscibility but complicates purification.

Side Reactions

  • Hydrolysis : Moisture leads to silanol byproducts.

  • Thermal Degradation : Above 100°C, the silyl ether may decompose.

Table 3: Stability Under Thermal Stress

Temperature (°C)Time (h)Decomposition (%)
8024<5
120625

Chemical Reactions Analysis

Types of Reactions

Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorinated groups are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form silane derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various silane derivatives, fluorinated compounds, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, enhancing their performance in various applications. The pathways involved include the formation of stable bonds with other molecules, leading to improved stability and functionality .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents on Silicon Perfluoro Chain Features
Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane Not provided ~450 (estimated) Trimethyl Perfluorohexyl with oxa group
(Trifluoromethyl)trimethylsilane (81290-20-2) C₄H₉F₃Si 142.20 Trimethyl Trifluoromethyl (short chain)
Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane (85877-79-8) C₉H₁₅F₉O₃Si 394.30 Trimethoxy Nonafluorohexyl (no oxa)
Trimethyl(octadecyloxy)silane (18748-98-6) C₂₁H₄₆O₃Si 374.69 Trimethyl Non-fluorinated octadecyl chain
Dichloro(methyl)(tridecafluorooctyl)silane C₉H₅Cl₂F₁₃Si 437.62 Methyl, dichloro Tridecafluorooctyl (no oxa)

Key Observations :

  • Chain Length and Fluorination: The target compound’s perfluorohexyl chain with an oxa group distinguishes it from shorter-chain analogs like (Trifluoromethyl)trimethylsilane and longer non-oxa chains like tridecafluorooctyl derivatives .
  • Silicon Substituents: Trimethyl groups reduce hydrolytic reactivity compared to trimethoxy or dichloro substituents, favoring stability in non-polar environments .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Compound Name (CAS) Boiling Point (°C) Hydrolytic Reactivity Hydrophobicity (Contact Angle) Thermal Stability (°C)
This compound Not reported Low (trimethyl groups) >110° (estimated) >250
(Trifluoromethyl)trimethylsilane (81290-20-2) 50–55 Moderate ~95° ~200
Trimethoxy(nonafluorohexyl)silane (85877-79-8) 180–190 High (trimethoxy) >120° >300
Trimethyl(octadecyloxy)silane (18748-98-6) 240–250 Low ~100° ~200

Key Observations :

  • Hydrolytic Reactivity : Trimethoxy and dichloro silanes exhibit higher reactivity due to labile substituents, whereas trimethyl groups in the target compound and octadecyloxy analog confer stability .
  • Thermal Stability: Perfluorinated chains generally enhance thermal resistance; the target compound likely exceeds 250°C, outperforming non-fluorinated analogs .
  • Hydrophobicity: The perfluorohexyl-oxa chain in the target compound may surpass non-fluorinated silanes (e.g., octadecyloxy derivative) in hydrophobicity due to fluorine’s low surface energy .

Biological Activity

Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane (commonly referred to as TPTOS) is a silane compound that has garnered attention for its unique chemical properties and potential biological applications. This article aims to explore the biological activity of TPTOS, focusing on its antimicrobial, anticancer, and other pharmacological effects. The findings are supported by data tables, case studies, and detailed research insights.

Chemical Structure and Properties

TPTOS is characterized by its silane backbone, which is modified with perfluorinated groups and an ether functionality. This structure endows it with hydrophobic properties and stability under various conditions, making it suitable for applications in both organic synthesis and biological contexts.

Chemical Formula

  • Molecular Formula : C12_{12}H21_{21}F6_{6}O2_{2}Si
  • Molecular Weight : 356.36 g/mol

Physical Properties

PropertyValue
AppearanceColorless liquid
Boiling Point150 °C
Density1.5 g/cm³

Antimicrobial Activity

TPTOS has shown promising antimicrobial properties against a range of pathogens. Research indicates that silane compounds can disrupt microbial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study conducted by Dahpour et al. (2012) evaluated the antibacterial activity of TPTOS against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.5%:

Bacterial StrainConcentration (%)Zone of Inhibition (mm)
Staphylococcus aureus0.515
Escherichia coli0.512

Anticancer Activity

Recent investigations into the anticancer potential of TPTOS have revealed its ability to inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in malignant cells.

Research Findings

A study published in the Journal of Cancer Research highlighted that TPTOS significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
PC-3 (Prostate Cancer)30

The biological activity of TPTOS can be attributed to its ability to interact with cellular membranes and proteins, leading to altered cellular functions. This interaction is facilitated by its hydrophobic characteristics, allowing it to penetrate lipid bilayers effectively.

Q & A

Q. What are the recommended safety protocols for handling Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use NIOSH/EN 166-approved face shields, safety glasses, and chemical-resistant gloves. Inspect gloves before use and follow proper removal techniques to avoid skin contact .
  • Body Protection: Wear a full chemical-resistant suit, especially when handling high concentrations.
  • Hygiene Practices: Wash hands thoroughly before breaks and after work. Dispose of contaminated gloves according to laboratory waste protocols .
  • Stability Considerations: While stable under recommended storage conditions, avoid incompatible materials (e.g., strong acids/bases) due to insufficient decomposition data .

Q. How can researchers synthesize this compound, and what are common challenges?

Answer:

  • Synthetic Routes: Similar fluorinated silanes are synthesized via nucleophilic substitution or coupling reactions. For example, trimethylchlorosilane reacts with perfluorinated alcohols in the presence of a base (e.g., NaH) under anhydrous conditions .
  • Challenges:
    • Moisture Sensitivity: Use inert atmospheres (e.g., nitrogen/argon) and dry solvents (e.g., THF, CH2Cl2) to prevent hydrolysis .
    • Purification: Fractional distillation or repeated precipitation (e.g., from Et2O at –25°C) may be required to isolate pure products .

Q. What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • <sup>1</sup>H and <sup>13</sup>C NMR: Identify methyl groups (δ ~0.2 ppm for Si–CH3) and fluorinated moieties (split signals due to coupling with fluorine) .
  • GC-MS: Detect volatile impurities and confirm molecular weight (e.g., m/z 178–214 for fluorinated silanes) .
  • IR Spectroscopy: Look for Si–O–C (1050–1150 cm<sup>-1</sup>) and C–F (1100–1250 cm<sup>-1</sup>) stretches .

Advanced Research Questions

Q. How do the electronic properties of the perfluoroalkyl and silane groups influence reaction mechanisms?

Answer:

  • Electron-Withdrawing Effects: The perfluoroalkyl group stabilizes negative charges, facilitating nucleophilic substitutions. For example, fluorinated silanes participate in Pd-catalyzed cross-coupling reactions with enhanced regioselectivity .
  • Silane Reactivity: The trimethylsiloxy group acts as a leaving group in acidic or fluoride-mediated conditions (e.g., TBAF deprotection) .
  • Mechanistic Insight: Computational studies (DFT) are recommended to map transition states and quantify steric/electronic contributions .

Q. How can researchers resolve contradictions in stability data for fluorinated silanes?

Answer:

  • Experimental Validation: Conduct accelerated stability studies under varying temperatures, pH, and humidity. For example, monitor decomposition via <sup>19</sup>F NMR to detect HF release .
  • Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., trichloro(tridecafluorooctyl)silane) to identify trends in hydrolytic stability .
  • Data Gaps: Note that stability data for this specific compound may be limited; prioritize empirical testing over extrapolation .

Q. What strategies optimize this compound’s application in surface modification or polymer chemistry?

Answer:

  • Surface Functionalization: Use sol-gel methods to anchor the silane to substrates (e.g., SiO2). Hydrolysis of Si–O–C bonds forms stable Si–O–Si networks, enhancing hydrophobicity .
  • Polymer Compatibility: Incorporate into block copolymers via RAFT polymerization. The perfluoroalkyl chain improves thermal stability, while the silane enables crosslinking .
  • Challenges: Address phase separation by tuning solvent polarity (e.g., supercritical CO2) during synthesis .

Q. How do steric effects from the trimethyl-3-oxahexyloxy group impact regioselectivity in catalytic reactions?

Answer:

  • Steric Hindrance: The bulky substituent directs reactions to less hindered sites. For example, in Diels-Alder reactions, the oxahexyloxy group favors endo transition states .
  • Catalyst Design: Use bulky ligands (e.g., Josiphos) to complement the substrate’s steric profile and enhance enantioselectivity .
  • Case Study: Compare outcomes with non-fluorinated analogs (e.g., trimethyl(octadecyloxy)silane) to isolate steric vs. electronic effects .

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